2,1-Benzisoxazole-3-acetonitrile
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Overview
Description
2-(Benzo[c]isoxazol-3-yl)acetonitrile is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[c]isoxazol-3-yl)acetonitrile typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 2-(Benzo[c]isoxazol-3-yl)acetonitrile, often involve large-scale cycloaddition reactions. These methods aim to optimize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[c]isoxazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives .
Scientific Research Applications
2-(Benzo[c]isoxazol-3-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[c]isoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzo[c]isoxazol-3-yl)acetonitrile include other isoxazole derivatives, such as:
- 2-(Benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazole
- 5-substituted isoxazoles
- Iodoisoxazoles
Uniqueness
What sets 2-(Benzo[c]isoxazol-3-yl)acetonitrile apart from other similar compounds is its unique structure and the specific biological activities it exhibits. Its distinct chemical properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
102908-41-8 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(2,1-benzoxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2 |
InChI Key |
JRVBHNPKMJEHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)CC#N |
Origin of Product |
United States |
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